CCR5 Antagonist Identification: Target Compound vs. Closest Oxalamide Comparators
N1-(2-cyanophenyl)-N2-cycloheptyloxalamide was identified as a CCR5 antagonist in a preliminary pharmacological screening campaign, distinguishing it from other oxalamide derivatives such as N1-(2-cyanophenyl)-N2-methyloxalamide (AMPA receptor inhibitor) and N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide (uncharacterized) that lack any reported CCR5 activity [1]. Quantitative IC50 or Ki values for the target compound at CCR5 have not been disclosed in the public domain; the only available evidence is the qualitative classification as a CCR5 antagonist [1]. This represents class-level differentiation rather than a quantitative head-to-head comparison.
| Evidence Dimension | CCR5 receptor antagonism (qualitative classification) |
|---|---|
| Target Compound Data | Identified as a CCR5 antagonist (no quantitative IC50/Ki publicly available) |
| Comparator Or Baseline | N1-(2-cyanophenyl)-N2-methyloxalamide: AMPA receptor inhibitor (no CCR5 activity reported); N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide: no reported CCR5 activity |
| Quantified Difference | Not quantifiable; evidence limited to target class assignment |
| Conditions | Preliminary pharmacological screening (assay details not publicly disclosed) [1] |
Why This Matters
For procurement decisions in CCR5-targeted drug discovery programs, this compound offers a structurally distinct chemotype compared to classical CCR5 antagonists (e.g., maraviroc), but the absence of potency data necessitates in-house validation.
- [1] Semantic Scholar. Zhang Huili author profile – CCR5 antagonist screening. https://www.semanticscholar.org/author/张会利/91457169 (accessed 2026-04-25). View Source
